Methyl stearate
Overview
Description
Scientific Research Applications
Methyl stearate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Methyl stearate is a saturated fatty acid ester . It is a key component of biodiesel fuel and is produced by the transesterification of triglyceride oil and a primary alcohol . It is also a major component of soy and rapeseed oil methyl ester fuels . The primary targets of this compound are the biochemical processes involved in the production and utilization of biodiesel fuels .
Mode of Action
This compound interacts with its targets through chemical reactions. As an ester, it can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
This compound is involved in the biochemical pathways related to the production of biodiesel fuels . It is produced from vegetable oils through a process called transesterification . This process involves the reaction of triglycerides (found in vegetable oils) with an alcohol in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), such as this compound .
Pharmacokinetics
It has been found that certain excipients can affect the absorption of compounds like this compound . For example, hydroxypropyl methylcellulose (HPMC) and magnesium stearate have been found to lower absorption .
Result of Action
The primary result of the action of this compound is the production of biodiesel fuels . Biodiesel fuels are a renewable and more environmentally friendly alternative to fossil fuels . They can be used in diesel engines without any modifications, making them a practical and sustainable energy source .
Safety and Hazards
Future Directions
There are ongoing studies on the morphology and growth of Methyl stearate as a function of crystallization environment . This research could provide valuable insights into the properties and potential applications of this compound.
Relevant Papers
There are several papers available that provide more detailed information about this compound. For example, a paper titled “MORPHOLOGY AND GROWTH OF this compound AS A FUNCTION OF CRYSTALLISATION ENVIRONMENT” provides insights into the morphology and growth of this compound . You can find more relevant papers on the topic here.
Biochemical Analysis
Biochemical Properties
Methyl stearate plays a significant role in biochemical reactions. It has been found to have a regulatory effect on the calcium-activated chloride channels . This interaction with ion channels suggests that this compound may influence cellular processes and functions.
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with calcium-activated chloride channels . By regulating these channels, this compound can influence cell signaling pathways and potentially impact gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. Specifically, it regulates calcium-activated chloride channels , which can lead to changes in cell signaling and gene expression.
Temporal Effects in Laboratory Settings
Given its stability as a saturated methyl ester , it is likely that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
This compound is involved in lipid metabolism, given its nature as a fatty acid methyl ester . It may interact with enzymes involved in lipid metabolism, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl stearate is typically synthesized through the esterification of stearic acid with methanol. This reaction is catalyzed by concentrated sulfuric acid or paratoluenesulfonic acid. The reaction conditions often involve heating to around 100°C and maintaining a balance of methanol addition .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of stearic acid and methanol in a reaction kettle. Catalysts such as paratoluenesulfonic acid and zinc oxide are added to enhance the reaction efficiency. The mixture is heated, and methanol is continuously added to maintain the reaction balance. After the reaction, the product is washed with sodium bicarbonate solution and water, followed by negative pressure distillation to remove water .
Chemical Reactions Analysis
Types of Reactions: Methyl stearate undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form stearic acid and methanol.
Reduction: Can be reduced to stearic acid using hydrogen gas.
Substitution: Reacts with acids to form alcohols and acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing acids.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Acids and caustic solutions.
Major Products:
Oxidation: Stearic acid and methanol.
Reduction: Stearic acid.
Substitution: Alcohols and acids.
Comparison with Similar Compounds
Methyl stearate is similar to other fatty acid methyl esters, such as:
Methyl oleate: An unsaturated methyl ester derived from oleic acid.
Methyl palmitate: A saturated methyl ester derived from palmitic acid.
Methyl laurate: A saturated methyl ester derived from lauric acid
Uniqueness: this compound is unique due to its saturated nature and its role as a key molecule in biodiesel production. It is also notable for its applications in enhancing solubility and providing protection against stress conditions .
Properties
IUPAC Name |
methyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Record name | METHYL STEARATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047640 | |
Record name | Methyl stearate | |
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Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid | |
Record name | METHYL STEARATE | |
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Record name | Octadecanoic acid, methyl ester | |
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Boiling Point |
828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg | |
Record name | METHYL STEARATE | |
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Flash Point |
307 °F (NTP, 1992), 307 °F (153 °C) | |
Record name | METHYL STEARATE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform | |
Record name | METHYL STEARATE | |
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Density |
0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C | |
Record name | METHYL STEARATE | |
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Vapor Pressure |
0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C | |
Record name | Methyl stearate | |
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Color/Form |
White crystals, Semisolid | |
CAS No. |
112-61-8 | |
Record name | METHYL STEARATE | |
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Melting Point |
100 °F (NTP, 1992), 39.1 °C | |
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Retrosynthesis Analysis
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